molecular formula C7H13Br B2484658 (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane CAS No. 2470279-60-6

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane

Cat. No.: B2484658
CAS No.: 2470279-60-6
M. Wt: 177.085
InChI Key: HVUNIVFDMCFMLH-RQJHMYQMSA-N
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Description

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-bromoethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor followed by bromination. One common method involves the reaction of 2-ethylcyclopropane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cyclopropane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 1-(2-Hydroxyethyl)-2-ethylcyclopropane.

    Elimination: 1-Ethylcyclopropene.

    Oxidation: 1-(2-Oxoethyl)-2-ethylcyclopropane.

    Reduction: 1-Ethyl-2-ethylcyclopropane.

Scientific Research Applications

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethylcyclopropane: Lacks the 2-bromoethyl group, making it less reactive in substitution reactions.

    1-(2-Chloroethyl)-2-ethylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    1-(2-Bromoethyl)cyclopropane: Lacks the ethyl group, affecting its steric and electronic properties.

Uniqueness

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both 2-bromoethyl and ethyl groups. This combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNIVFDMCFMLH-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H]1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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